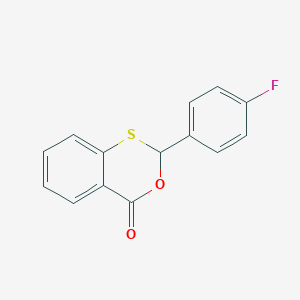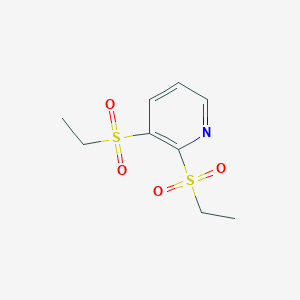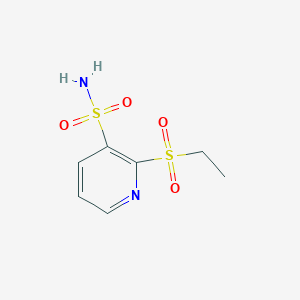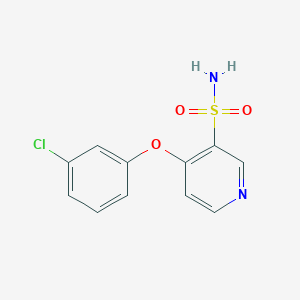![molecular formula C19H18N4O3S2 B215461 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B215461.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide, also known as MPSPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has also been found to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has been reported to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This makes it a potential candidate for the development of anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. For example, 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been reported to inhibit the activity of STAT3, a signaling pathway that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide have been studied in several in vitro and in vivo models. In vitro studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the activity of COX-2 and STAT3. In vivo studies have shown that 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide reduces the severity of inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been found to inhibit the growth and proliferation of cancer cells in animal models of breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its broad range of biological activities, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes.
However, one of the limitations of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to assess its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods that can improve its yield and purity. Another direction is the optimization of its pharmacokinetics and toxicity, which can improve its safety and efficacy in humans. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, the potential applications of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide in the treatment of other diseases, such as infectious diseases and neurological disorders, should be explored.
Méthodes De Synthèse
The synthesis of 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves the reaction of 4-(pyrimidin-2-ylsulfamoyl)phenylamine with 2-bromo-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propriétés
Nom du produit |
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C19H18N4O3S2 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-14-3-7-16(8-4-14)27-13-18(24)22-15-5-9-17(10-6-15)28(25,26)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
Clé InChI |
UMEODYAMQJFUDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimidine, 4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-](/img/structure/B215379.png)

![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-nitro-4-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215382.png)

![2-ethyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-propyl-1H-imidazole](/img/structure/B215388.png)

![N-(4-chlorobenzoyl)-4-[(3,5-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215393.png)
![N-(4-chlorobenzoyl)-4-[(4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215395.png)

![5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
![ethyl 2-[[3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B215399.png)
![1-{[(1E)-(3-hydroxyphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215401.png)
![1-{[4-(Diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B215402.png)